3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S2/c1-17(2)18-4-3-5-20(16-18)26-24(29)23-22(10-15-32-23)33(30,31)28-13-11-27(12-14-28)21-8-6-19(25)7-9-21/h3-10,15-17H,11-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMHKCONJIMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a novel derivative belonging to the class of thiophene carboxamides, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonamide group , and a piperazine moiety substituted with fluorophenyl and propan-2-yl groups. Its molecular formula is , with a molecular weight of approximately 473.6 g/mol. The unique structural components contribute to its biological activity, particularly in cancer research.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : It has been shown to modulate pathways associated with key kinases such as CDC7 and PKA, crucial for cell cycle regulation and tumor growth inhibition.
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptotic cell death in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
- Interaction with Tubulin : The compound's structure allows it to interact with tubulin, potentially mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4) .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
| Activity Type | IC50 Values (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer Activity | 5.46 - 12.58 | Hep3B (Hepatocellular carcinoma) | Tubulin binding, apoptosis induction |
| Cytotoxicity | 2.5 | K562 (Chronic myelogenous leukemia) | Caspase activation |
Case Studies
- Anticancer Activity : A study reported that derivatives similar to this compound showed significant cytotoxic effects against Hep3B cells, with IC50 values indicating potent activity. The compounds induced morphological changes in cancer spheroids, suggesting effective disruption of cellular architecture and function .
- Mechanistic Insights : Another study highlighted that the thiophene moiety plays a critical role in enhancing the interaction profile with tubulin, leading to effective inhibition of cancer cell proliferation .
Scientific Research Applications
Antipsychotic Activity
The piperazine moiety is known for its role in the development of antipsychotic agents. Compounds containing piperazine derivatives have been extensively studied for their affinity towards serotonin and dopamine receptors, making them potential candidates for treating psychiatric disorders. Research indicates that the incorporation of a fluorophenyl group enhances the binding affinity to these receptors, which could improve therapeutic efficacy and reduce side effects associated with traditional antipsychotics .
Anticonvulsant Properties
Recent studies have suggested that thiophene-based compounds exhibit anticonvulsant activity. The structural features of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide may contribute to its ability to modulate neuronal excitability, thus providing a basis for its use in managing epilepsy and other seizure disorders. In vitro assays have shown promising results, indicating a need for further exploration in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings include:
- Fluorophenyl Substitution : The presence of the fluorophenyl group significantly enhances receptor binding affinity and selectivity.
- Piperazine Linkage : Variations in the piperazine structure can lead to changes in pharmacokinetics and pharmacodynamics, affecting overall efficacy.
- Thiophene Core : The thiophene ring contributes to lipophilicity, which may enhance membrane permeability and bioavailability .
Study on Antipsychotic Effects
A recent study investigated the effects of similar piperazine derivatives on animal models of schizophrenia. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in hyperactivity and improved cognitive function, suggesting potential therapeutic applications in managing schizophrenia symptoms .
Evaluation of Anticonvulsant Activity
In a controlled experiment assessing anticonvulsant properties, derivatives of thiophene were tested against standard anticonvulsants like phenytoin and carbamazepine. The study revealed that certain modifications to the thiophene structure led to enhanced efficacy in seizure control, supporting further investigation into the specific mechanisms by which this compound may exert its effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
